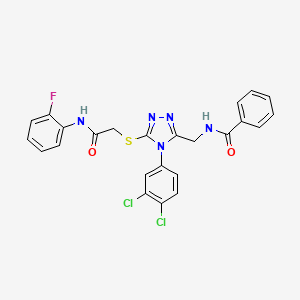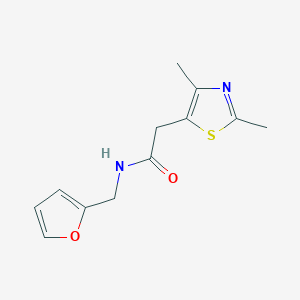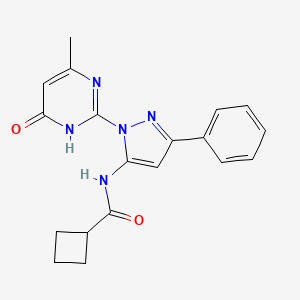
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide” has been described in the literature . For example, N-[1-(Adamantan-1-yl)ethyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide was synthesized from 1-(adamantan-1-yl)ethanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring, a phenyl group, a pyrazole ring, and a cyclobutanecarboxamide group.
Chemical Reactions Analysis
The reaction of compounds similar to “this compound” with other reagents has been studied . For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde was found to result in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . They are one of the main components of nucleic acids , suggesting that they may interact with DNA or RNA in cells.
Mode of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections . This suggests that the compound may interact with its targets in a way that inhibits the progression of these conditions.
Biochemical Pathways
Given the broad range of activities exhibited by pyrimidine derivatives , it’s likely that multiple pathways are affected. These could potentially include pathways involved in cell division, viral replication, or other processes relevant to the conditions against which these compounds have shown activity.
Pharmacokinetics
The synthesis of similar compounds has been described
Result of Action
The broad range of activities exhibited by pyrimidine derivatives suggests that the compound could have various effects at the molecular and cellular level, potentially inhibiting the progression of various diseases and infections.
properties
IUPAC Name |
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-10-17(25)22-19(20-12)24-16(21-18(26)14-8-5-9-14)11-15(23-24)13-6-3-2-4-7-13/h2-4,6-7,10-11,14H,5,8-9H2,1H3,(H,21,26)(H,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHWTXFVIEHLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
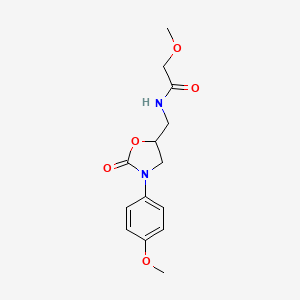
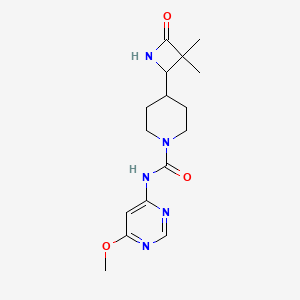



![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)
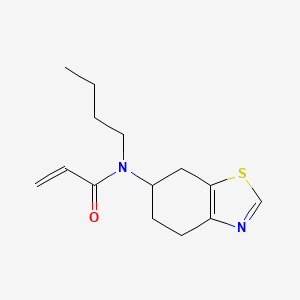
acetic acid](/img/structure/B2384381.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)
